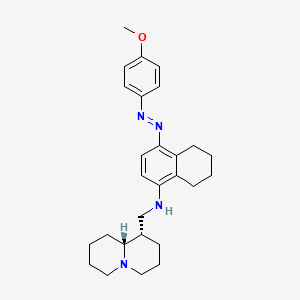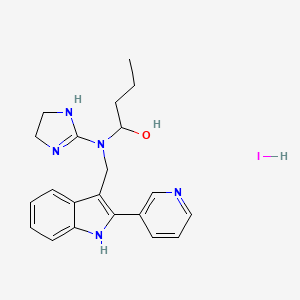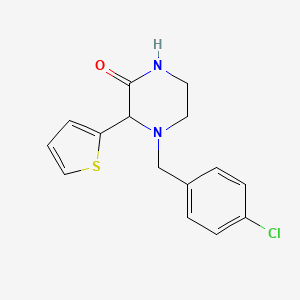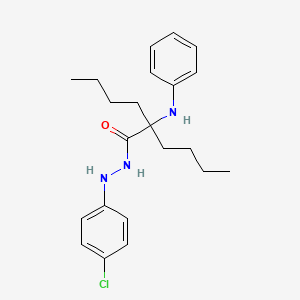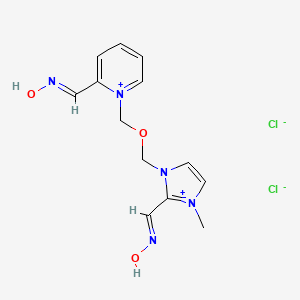
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both pyridinium and imidazolium moieties, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride typically involves the reaction of pyridine derivatives with appropriate imidazole compounds under controlled conditions. The reaction often requires the use of oxidizing agents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of both pyridinium and imidazolium moieties allows for versatile interactions with different biomolecules .
類似化合物との比較
Similar Compounds
Pyridinium chloride: A simpler pyridinium salt with similar reactivity but lacking the imidazolium moiety.
Imidazolium chloride: Contains the imidazolium moiety but lacks the pyridinium component.
N-Methylpyridinium iodide: Another pyridinium salt with different substituents and reactivity.
Uniqueness
The uniqueness of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride lies in its dual functionality, combining the properties of both pyridinium and imidazolium salts. This dual nature enhances its reactivity and broadens its range of applications in scientific research and industry .
特性
CAS番号 |
93490-44-9 |
|---|---|
分子式 |
C13H17Cl2N5O3 |
分子量 |
362.2 g/mol |
IUPAC名 |
(NE)-N-[[1-[[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]methoxymethyl]pyridin-1-ium-2-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C13H15N5O3.2ClH/c1-16-6-7-18(13(16)9-15-20)11-21-10-17-5-3-2-4-12(17)8-14-19;;/h2-9H,10-11H2,1H3;2*1H |
InChIキー |
ISPOWAKQIIONMC-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2/C=N/O)/C=N/O.[Cl-].[Cl-] |
正規SMILES |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2C=NO)C=NO.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


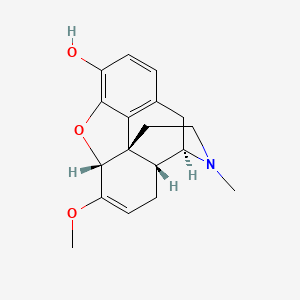
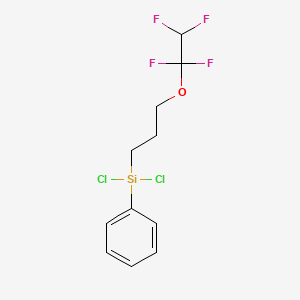
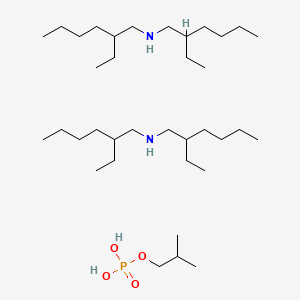
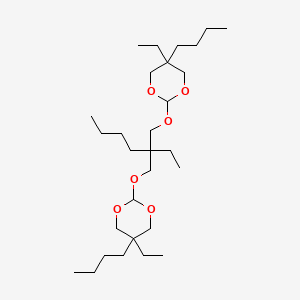
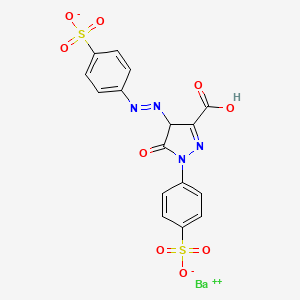
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
